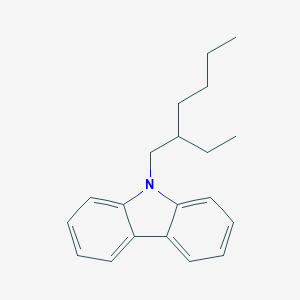
9-(2-Ethylhexyl)carbazol
Übersicht
Beschreibung
9-(2-Ethylhexyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the 2-ethylhexyl group enhances its solubility and processability, making it a preferred choice in the synthesis of advanced materials.
Wissenschaftliche Forschungsanwendungen
9-(2-Ethylhexyl)carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of advanced materials, including polymers and copolymers.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Ethylhexyl)carbazole typically involves the alkylation of carbazole with 2-ethylhexyl bromide. The reaction is carried out in the presence of a strong base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction conditions are typically maintained at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of 9-(2-Ethylhexyl)carbazole follows similar principles but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(2-Ethylhexyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-9,9-dioxide.
Reduction: Reduction reactions can convert it back to carbazole.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carbazole-9,9-dioxide.
Reduction: Carbazole.
Substitution: Halogenated carbazole derivatives.
Wirkmechanismus
The mechanism of action of 9-(2-Ethylhexyl)carbazole involves its interaction with various molecular targets. In electronic applications, it acts as a hole-transport material, facilitating the movement of positive charges. In biological systems, its mechanism of action is related to its ability to intercalate with DNA and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 9-Ethylcarbazole
- 3,6-Dibromocarbazole
- 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
Comparison: Compared to these similar compounds, 9-(2-Ethylhexyl)carbazole offers enhanced solubility and processability due to the presence of the 2-ethylhexyl group. This makes it more suitable for applications requiring high-performance materials with good film-forming properties.
Eigenschaften
IUPAC Name |
9-(2-ethylhexyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N/c1-3-5-10-16(4-2)15-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h6-9,11-14,16H,3-5,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNQWFLHXTRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584610 | |
| Record name | 9-(2-Ethylhexyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187148-77-2 | |
| Record name | 9-(2-Ethylhexyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-Ethylhexyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-(2-Ethylhexyl)carbazole?
A1: The molecular formula of 9-(2-Ethylhexyl)carbazole is C20H25N, and its molecular weight is 279.43 g/mol.
Q2: What spectroscopic data is available for characterizing 9-(2-Ethylhexyl)carbazole?
A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize 9-(2-Ethylhexyl)carbazole. [, , ] These methods provide insights into the compound's structure, functional groups, and electronic transitions.
Q3: Is 9-(2-Ethylhexyl)carbazole thermally stable? What is its glass transition temperature?
A3: 9-(2-Ethylhexyl)carbazole demonstrates good thermal stability, with a 5% weight loss temperature exceeding 400 °C under nitrogen atmosphere. [] Its glass transition temperature (Tg) is around 88 °C. [] This thermal stability makes it suitable for applications involving high processing or operating temperatures.
Q4: What is the solubility of 9-(2-Ethylhexyl)carbazole in common organic solvents?
A4: 9-(2-Ethylhexyl)carbazole exhibits excellent solubility in common organic solvents like tetrahydrofuran (THF), chloroform, toluene, and dichloromethane. [, ] This solubility facilitates solution processing techniques for thin-film fabrication, a crucial aspect for its use in organic electronic devices.
Q5: What are the primary applications of 9-(2-Ethylhexyl)carbazole in materials science?
A5: 9-(2-Ethylhexyl)carbazole is primarily utilized as a hole transporting material, a host material in organic light-emitting diodes (OLEDs), and as a key component in photorefractive materials. [, , ] Its electronic properties, including its high hole mobility, contribute to its effectiveness in these applications.
Q6: How does the concentration of 9-(2-Ethylhexyl)carbazole impact the performance of photorefractive polymers?
A6: Research indicates that the concentration of 9-(2-Ethylhexyl)carbazole significantly influences charge trapping processes in C60-sensitized photorefractive polymers. [] Tuning the concentration ratio between 9-(2-Ethylhexyl)carbazole and the polymer matrix optimizes the steady-state and dynamic photorefractive performance of these materials.
Q7: Can 9-(2-Ethylhexyl)carbazole be used in the fabrication of flexible electronic devices?
A7: Yes, 9-(2-Ethylhexyl)carbazole has been successfully incorporated into flexible, solvent-free liquid organic distributed feedback lasers. [] Its liquid state, coupled with its semiconducting properties, makes it a promising candidate for flexible optoelectronic applications.
Q8: How does 9-(2-Ethylhexyl)carbazole contribute to the performance of organic light-emitting diodes (OLEDs)?
A8: 9-(2-Ethylhexyl)carbazole serves as an effective host material in blue phosphorescent OLEDs. [] Its wide bandgap and ability to facilitate charge carrier balance within the device contribute to its high efficiency in these applications.
Q9: What is the role of 9-(2-Ethylhexyl)carbazole in organic photovoltaics (OPVs)?
A9: 9-(2-Ethylhexyl)carbazole is employed as a donor material in bulk-heterojunction OPV systems. [] Its ability to absorb light and donate electrons upon excitation makes it a valuable component in converting sunlight into electricity.
Q10: Has 9-(2-Ethylhexyl)carbazole been used in other types of organic electronic devices?
A10: Yes, researchers have explored its use in organic field-effect transistors (OFETs). [] The high charge carrier mobility of 9-(2-Ethylhexyl)carbazole, particularly its electron mobility, makes it a promising material for OFET applications.
Q11: Have computational methods been used to study 9-(2-Ethylhexyl)carbazole?
A11: Yes, computational chemistry techniques, including quantum chemical calculations and molecular dynamic simulations, have been employed to study the properties and behavior of 9-(2-Ethylhexyl)carbazole. [, ] These simulations provide valuable insights into its electronic structure, molecular interactions, and performance in various applications.
Q12: How does modifying the structure of 9-(2-Ethylhexyl)carbazole affect its properties?
A12: Structural modifications, such as incorporating electron-withdrawing or electron-donating groups, can significantly impact the electronic and optical properties of 9-(2-Ethylhexyl)carbazole derivatives. [, , ] These modifications can tune its energy levels, absorption and emission spectra, and charge transport characteristics.
Q13: What is the impact of alkyl chain length on the properties of 9-(2-Ethylhexyl)carbazole-based polymers?
A13: The length of alkyl chains attached to the carbazole core can influence the solubility, morphology, and charge transport properties of polymers containing 9-(2-Ethylhexyl)carbazole units. [, ] For example, shorter alkyl chains can lead to a higher degree of molecular packing and improved charge transport.
Q14: What is known about the environmental impact of 9-(2-Ethylhexyl)carbazole?
A14: Research on the environmental impact and degradation pathways of 9-(2-Ethylhexyl)carbazole is currently limited. [] Further studies are necessary to assess its potential ecotoxicological effects and develop strategies for its safe disposal and management.
Q15: Are there any sustainable practices or alternative materials being considered in relation to 9-(2-Ethylhexyl)carbazole?
A15: Researchers are actively exploring alternative materials and sustainable practices to address potential environmental concerns associated with 9-(2-Ethylhexyl)carbazole. [, ] This includes investigating biodegradable polymers and developing efficient recycling methods to minimize waste and environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


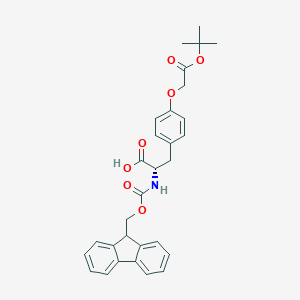

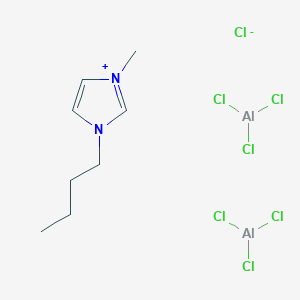
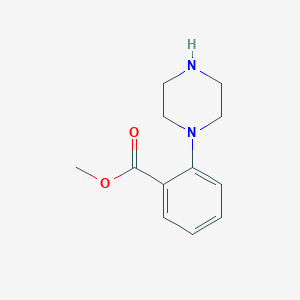
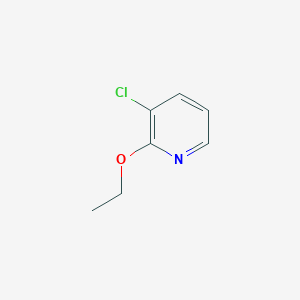
![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)

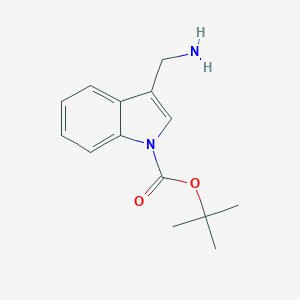
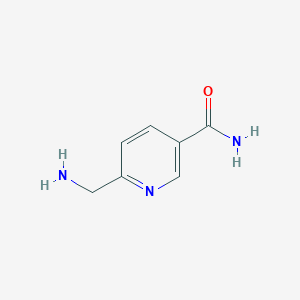
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)
![Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione](/img/structure/B70339.png)


